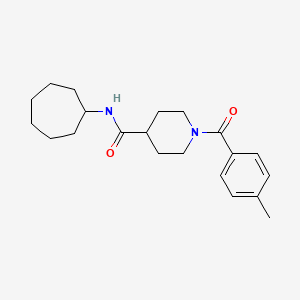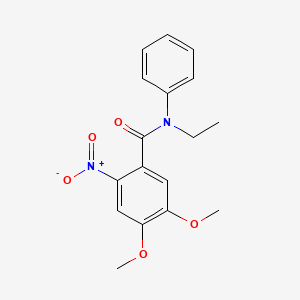
N-2,1,3-benzothiadiazol-5-yl-4-(2-pyridinyl)-1-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-2,1,3-benzothiadiazol-5-yl-4-(2-pyridinyl)-1-piperazinecarboxamide, also known as BPTP, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-2,1,3-benzothiadiazol-5-yl-4-(2-pyridinyl)-1-piperazinecarboxamide involves the inhibition of various enzymes and signaling pathways that are involved in the progression of diseases. This compound has been shown to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation. Additionally, this compound has been shown to inhibit the activity of histone deacetylases, which are involved in gene expression regulation. This compound also has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress and inflammation. This compound has also been shown to have neuroprotective effects by reducing the accumulation of amyloid-beta and alpha-synuclein, which are involved in the progression of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-2,1,3-benzothiadiazol-5-yl-4-(2-pyridinyl)-1-piperazinecarboxamide is its ability to inhibit various enzymes and signaling pathways, which makes it a potential therapeutic agent for various diseases. Additionally, this compound has been shown to have low toxicity and high selectivity towards cancer cells. However, one of the limitations of this compound is its poor solubility in water, which can affect its bioavailability and limit its use in in vivo studies.
Zukünftige Richtungen
There are several future directions for N-2,1,3-benzothiadiazol-5-yl-4-(2-pyridinyl)-1-piperazinecarboxamide research, including the development of more efficient synthesis methods, the optimization of its pharmacokinetics and pharmacodynamics, and the evaluation of its efficacy in in vivo models. Additionally, the potential use of this compound in combination with other therapeutic agents should be explored to enhance its therapeutic effects. Finally, the identification of new diseases and conditions that can be targeted by this compound should be investigated.
Conclusion:
In conclusion, this compound is a small molecule compound that has shown potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The synthesis of this compound involves a multistep process that has been optimized to increase the yield and purity of the compound. The mechanism of action of this compound involves the inhibition of various enzymes and signaling pathways that are involved in the progression of diseases. This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress and inflammation. Finally, there are several future directions for this compound research, including the development of more efficient synthesis methods and the evaluation of its efficacy in in vivo models.
Synthesemethoden
The synthesis of N-2,1,3-benzothiadiazol-5-yl-4-(2-pyridinyl)-1-piperazinecarboxamide involves a multistep process that includes the reaction of 2-aminobenzothiazole with 2-chloro-3-nitropyridine, followed by reduction with tin(II) chloride and sodium borohydride. The resulting compound is then reacted with piperazine and carboxylic acid to obtain this compound. The synthesis of this compound has been optimized to increase the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-2,1,3-benzothiadiazol-5-yl-4-(2-pyridinyl)-1-piperazinecarboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease and Parkinson's disease research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)-4-pyridin-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6OS/c23-16(18-12-4-5-13-14(11-12)20-24-19-13)22-9-7-21(8-10-22)15-3-1-2-6-17-15/h1-6,11H,7-10H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDZCPNQIVEGFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NC3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5783992.png)


![7-(2-chlorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5784013.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-isopropylbenzamide](/img/structure/B5784021.png)
![4-amino-N'-[(2-cyanobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5784029.png)
![2-(2-furyl)-4-{[(2-hydroxyphenyl)imino]methyl}-1,3-oxazol-5-ol](/img/structure/B5784034.png)


![3H-benzo[b]pyrazolo[3,4-h]-1,6-naphthyridin-1-amine](/img/structure/B5784048.png)

![ethyl 3-[7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B5784083.png)

